2-((4-(trifluoromethoxy)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine 2-((4-(trifluoromethoxy)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 2034546-98-8
VCID: VC4260709
InChI: InChI=1S/C16H16F3N3O3S/c17-16(18,19)25-11-4-6-12(7-5-11)26(23,24)21-8-9-22-15(10-21)13-2-1-3-14(13)20-22/h4-7H,1-3,8-10H2
SMILES: C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Molecular Formula: C16H16F3N3O3S
Molecular Weight: 387.38

2-((4-(trifluoromethoxy)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

CAS No.: 2034546-98-8

Cat. No.: VC4260709

Molecular Formula: C16H16F3N3O3S

Molecular Weight: 387.38

* For research use only. Not for human or veterinary use.

2-((4-(trifluoromethoxy)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine - 2034546-98-8

Specification

CAS No. 2034546-98-8
Molecular Formula C16H16F3N3O3S
Molecular Weight 387.38
IUPAC Name 11-[4-(trifluoromethoxy)phenyl]sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Standard InChI InChI=1S/C16H16F3N3O3S/c17-16(18,19)25-11-4-6-12(7-5-11)26(23,24)21-8-9-22-15(10-21)13-2-1-3-14(13)20-22/h4-7H,1-3,8-10H2
Standard InChI Key BAKVNIYUGKOUGM-UHFFFAOYSA-N
SMILES C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F

Introduction

The compound 2-((4-(trifluoromethoxy)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta pyrazolo[1,5-a]pyrazine is a complex organic molecule featuring a sulfonyl group attached to a trifluoromethoxyphenyl moiety and integrated into a fused pyrazolo-pyrazine ring system. This structure suggests potential applications in medicinal chemistry due to its unique heterocyclic framework and functional groups.

Synthesis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazolo-pyrazine core and the introduction of the sulfonyl group. A common approach might involve:

  • Formation of the Pyrazolo-Pyrazine Core: This could involve condensation reactions between appropriate precursors, such as pyrazole and pyrazine derivatives.

  • Introduction of the Sulfonyl Group: This step would typically involve a sulfonylation reaction using a suitable sulfonyl chloride, such as (4-(trifluoromethoxy)phenyl)sulfonyl chloride.

Biological Activity

Compounds with similar structures have shown potential in medicinal chemistry, particularly in areas such as antimicrobial and anticancer research. The presence of a trifluoromethoxy group can enhance lipophilicity, potentially improving bioavailability.

Compound FeaturePotential Biological Activity
Trifluoromethoxy GroupEnhanced lipophilicity, potentially increasing bioavailability
Sulfonyl GroupMay participate in interactions with biological targets
Pyrazolo-Pyrazine CoreKnown for various pharmacological activities, including antimicrobial and anticancer effects

Research Findings

While specific research findings on this exact compound are not available, related compounds have demonstrated promising biological activities. For instance, pyrazolo-pyrimidine derivatives have shown antimicrobial, antiviral, and anticancer properties . The incorporation of a trifluoromethoxy group can further enhance these activities by improving cellular penetration.

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